1-(O-Chlorophenyl)-2,2-dibromo-1-propanone
Description
Properties
IUPAC Name |
2,2-dibromo-1-(2-chlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2ClO/c1-9(10,11)8(13)6-4-2-3-5-7(6)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNJOCMDHOELHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1Cl)(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 O Chlorophenyl 2,2 Dibromo 1 Propanone
Retrosynthetic Analysis and Strategic Precursor Selection
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. For 1-(O-Chlorophenyl)-2,2-dibromo-1-propanone, the analysis begins by identifying the key functional groups and bonds that can be disconnected through known chemical reactions.
The target molecule is an α,α-dibrominated ketone. The most logical disconnection is at the two C-Br bonds on the α-carbon, which points to a direct α,α-dibromination of a precursor ketone. This leads to the immediate precursor: 1-(O-Chlorophenyl)-1-propanone .
This precursor, an aryl ketone, can be further disconnected through a Friedel-Crafts acylation reaction. This involves breaking the bond between the carbonyl carbon and the chlorophenyl ring. This disconnection identifies two simpler starting materials: chlorobenzene and propanoyl chloride . Both of these are readily available commercial chemicals.
Friedel-Crafts Acylation: The reaction of chlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst (such as aluminum chloride) to synthesize 1-(O-Chlorophenyl)-1-propanone.
α,α-Dibromination: The subsequent regioselective dibromination of 1-(O-Chlorophenyl)-1-propanone at the α-position to yield the final product, this compound.
The selection of these precursors and the synthetic route is strategic due to the high efficiency and reliability of both the Friedel-Crafts acylation and the α-halogenation of ketones. The chloro-substituent on the benzene (B151609) ring is an ortho-, para- director in electrophilic aromatic substitution. youtube.com While the Friedel-Crafts acylation can yield a mixture of ortho and para isomers, the ortho-isomer, 1-(o-chlorophenyl)-1-propanone, can be separated for the subsequent bromination step.
Direct α,α-Dibromination of 1-(O-Chlorophenyl)-1-propanone
The direct α,α-dibromination of 1-(O-Chlorophenyl)-1-propanone is the most straightforward method to introduce the two bromine atoms at the α-position. This transformation relies on the reactivity of the enol or enolate form of the ketone. masterorganicchemistry.comwikipedia.org
Regioselective Bromination Techniques
Regioselectivity in the bromination of unsymmetrical ketones like 1-(O-Chlorophenyl)-1-propanone is crucial. The α-carbon bearing two protons is the target for dibromination. Acid-catalyzed halogenation of ketones proceeds through an enol intermediate. masterorganicchemistry.comwikipedia.orglibretexts.org The formation of the enol is the rate-determining step. In the case of 1-(O-Chlorophenyl)-1-propanone, the enol will form at the α-carbon of the propanone chain.
The reaction is typically carried out using elemental bromine (Br₂) in a suitable solvent. Common solvents include acetic acid, methanol, or chloroform. The use of an acid catalyst, such as HBr or a Lewis acid like aluminum chloride, can accelerate the reaction by promoting enolization. masterorganicchemistry.com To achieve dibromination, a stoichiometric excess of the brominating agent is required.
Table 1: Reaction Conditions for α-Bromination of Aryl Ketones
| Substrate | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1-(p-chlorophenyl)propan-1-one | Bromine | Aluminum chloride / Chloroform | 30-35 | High (specific yield not reported for dibromination) |
| Acetophenone | Bromine | Acetic Acid | <20 | 69-72 (for monobromination) |
Catalytic Systems for Enhanced Bromination Efficiency
To improve the efficiency and selectivity of the dibromination, various catalytic systems can be employed. These systems often aim to generate a more reactive electrophilic bromine species or to enhance the rate of enolization.
Copper(II) nitrate has been shown to be an effective catalyst for the α-bromination of aryl ketones using hydrobromic acid and molecular oxygen as the bromine source. This method is advantageous as it avoids the direct handling of hazardous liquid bromine. While specific data for dibromination is limited, this catalytic system presents a promising approach.
N-Bromosuccinimide (NBS) is another widely used reagent for α-bromination of ketones. nih.gov It is a safer alternative to liquid bromine. The reaction with NBS can be initiated by a radical initiator or by an acid catalyst. For dibromination, at least two equivalents of NBS would be necessary.
Table 2: Catalytic Systems for α-Bromination of Aryl Ketones
| Catalyst | Bromine Source | Oxidant | Solvent | Key Advantage |
|---|---|---|---|---|
| Copper(II) nitrate | HBr | O₂ (air) | Water or neat | Avoids use of liquid bromine, environmentally benign |
| Pyridine hydrobromide perbromide | Pyridine hydrobromide perbromide | - | Acetic Acid | Safer solid brominating agent |
Note: This table presents general catalytic systems for α-bromination of aryl ketones. The efficiency for the specific dibromination of 1-(O-Chlorophenyl)-1-propanone would require experimental optimization.
Alternative Synthetic Routes to the this compound Core
While direct dibromination is the most common approach, alternative synthetic strategies can be envisioned for the construction of the this compound core.
Strategies Involving Phenacyl Halides as Intermediates
Phenacyl halides, specifically α-haloketones, are versatile intermediates in organic synthesis. researchgate.netnih.gov An alternative route could involve the synthesis of a monobrominated intermediate, 1-(O-Chlorophenyl)-2-bromo-1-propanone , followed by a second bromination step.
The initial monobromination can be achieved with high selectivity using one equivalent of a brominating agent. The resulting α-bromoketone is more reactive towards further bromination under basic conditions due to the electron-withdrawing effect of the first bromine atom, which increases the acidity of the remaining α-proton. However, under acidic conditions, the first bromination deactivates the ketone, making the second bromination slower.
Another strategy could involve the reaction of a suitable organometallic reagent with a dibrominated acyl chloride. However, the synthesis and stability of such a dibrominated acyl chloride would be challenging.
A more plausible approach starts with 2-chloroacetophenone, which can be brominated to give 2-bromo-1-(2-chlorophenyl)ethan-1-one (2-chlorophenacyl bromide). researchgate.net This intermediate could then potentially be reacted with a methylating agent, although this is not a standard or efficient method for this type of transformation.
Tandem Reactions for Dibrominated Ketone Formation
Tandem or cascade reactions offer an efficient way to form multiple bonds in a single operation. A potential tandem reaction for the synthesis of this compound could involve the in-situ generation of the ketone followed by immediate dibromination.
For instance, the oxidation of a corresponding secondary alcohol, 1-(o-chlorophenyl)propan-1-ol, in the presence of a brominating agent could potentially lead to the dibrominated ketone. However, controlling the selectivity of such a reaction would be challenging.
Another possibility is the reaction of an alkyne with a suitable brominating and oxidizing agent. While there are methods for the oxydihalogenation of alkynes to produce α,α-dihaloketones, these are generally more complex than the direct bromination of a pre-formed ketone.
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
The primary route for synthesizing this compound is the direct α-bromination of its precursor, 1-(O-Chlorophenyl)-1-propanone. This reaction involves an electrophilic substitution on the α-carbon. The efficiency and yield of this transformation are highly dependent on a systematic optimization of several key reaction parameters. researchgate.net
Key Parameters for Optimization:
Brominating Agent: The choice of brominating agent is crucial. While molecular bromine (Br₂) is the most direct source, it is hazardous and corrosive, often generating toxic hydrogen bromide (HBr) gas. iau.irwordpress.com Alternatives like N-Bromosuccinimide (NBS) are easier to handle but have lower atom economy. wordpress.com Oxidative bromination systems, such as a combination of HBr with an oxidant like hydrogen peroxide (H₂O₂), offer a greener alternative where water is the only byproduct. iau.irresearchgate.net
Solvent: The solvent plays a critical role in reaction kinetics and selectivity. Halogenated solvents like chloroform and dichloromethane are common, but raise environmental concerns. google.com Glacial acetic acid is also frequently used. mdpi.com Research into solvent-free conditions or the use of greener solvents like water is an active area of investigation to improve the environmental profile of the synthesis. iau.irresearchgate.net
Temperature and Reaction Time: Reaction temperature directly influences the rate of bromination. While higher temperatures can decrease reaction times, they may also lead to the formation of undesirable byproducts. Optimization involves finding a balance that maximizes the yield of the desired dibrominated product in the shortest possible time. For instance, some brominations can be completed in minutes under reflux, while others may require several hours at room temperature. researchgate.net
Stoichiometry: To achieve dibromination, at least two molar equivalents of the brominating agent are required. Precise control of the stoichiometry is essential to prevent the formation of mono-brominated and tri-brominated impurities, which can complicate purification and lower the final yield.
An illustrative optimization study for the synthesis of this compound from 1-(O-Chlorophenyl)-1-propanone would involve varying these parameters to identify the ideal conditions, as shown in the hypothetical data table below.
| Entry | Brominating Agent (Equivalents) | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Br₂ (2.2) | Acetic Acid | 25 | 8 | 75 |
| 2 | Br₂ (2.2) | Acetic Acid | 60 | 3 | 82 |
| 3 | NBS (2.5) | Dichloromethane | 40 (Reflux) | 6 | 78 |
| 4 | H₂O₂/HBr (2.2) | Water ("on water") | 25 | 12 | 88 |
| 5 | H₂O₂/HBr (2.2) | Solvent-free | 70 | 2 | 91 |
This table is for illustrative purposes to show a typical optimization process.
Principles of Sustainable Synthesis in the Production of this compound
Applying the principles of green chemistry is essential for developing environmentally responsible and economically viable methods for producing specialty chemicals like this compound. nih.gov
Key Green Chemistry Principles:
Atom Economy: The ideal synthesis maximizes the incorporation of all materials used in the process into the final product. Using Br₂ or HBr/H₂O₂ systems for bromination offers a higher atom economy compared to reagents like NBS, where the succinimide portion becomes a byproduct. wordpress.com
Use of Safer Solvents and Reaction Conditions: A primary goal is the reduction or elimination of hazardous organic solvents. ijirset.com Phase-transfer catalysis (PTC) is a powerful technique that can facilitate reactions between reagents in immiscible phases (e.g., aqueous and organic), often eliminating the need for hazardous solvents that dissolve all reactants. ijirset.comcrdeepjournal.org This method can lead to faster reactions, higher yields, and fewer byproducts. ijirset.com Furthermore, developing solvent-free reaction conditions represents a significant step forward in sustainable synthesis. iau.irresearchgate.net
Catalysis over Stoichiometric Reagents: The use of catalysts is preferred as they are required in small amounts and can be recycled, reducing waste. crdeepjournal.org For instance, developing a catalytic system that regenerates the active brominating species in situ would be a significant advancement over using stoichiometric amounts of brominating agents.
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Methodologies that avoid high temperatures or lengthy refluxing are considered more sustainable.
Waste Prevention: The most effective green chemistry approach is to prevent waste generation from the outset. This can be achieved by choosing synthetic routes that produce no or minimal byproducts. For example, the H₂O₂/HBr system is advantageous as its only theoretical byproduct is water. iau.irresearchgate.net Another strategy involves co-production, where the HBr byproduct from bromination with Br₂ is immediately used to react with an alcohol to generate a second valuable product, a bromoalkane, thus utilizing all atoms from the reagents. google.com
The adoption of these principles not only minimizes the environmental impact but also often leads to safer, more efficient, and cost-effective chemical manufacturing processes.
Chemical Reactivity and Transformation Pathways of 1 O Chlorophenyl 2,2 Dibromo 1 Propanone
Nucleophilic Substitution Reactions at the α-Carbon of 1-(O-Chlorophenyl)-2,2-dibromo-1-propanone
The presence of two bromine atoms on the carbon adjacent to the carbonyl group significantly influences its reactivity towards nucleophiles. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack.
The stereochemical outcome of nucleophilic substitution at the α-carbon of α-halo ketones is a subject of considerable interest. In the case of α-mono-halo ketones, the reaction often proceeds via an SN2 mechanism, which typically results in an inversion of configuration at the chiral center. However, for a gem-dihalo ketone like this compound, the α-carbon is prochiral.
The initial substitution of one bromine atom by a nucleophile would lead to the formation of a chiral α-bromo-α-substituted ketone. The stereochemistry of this newly formed center is dependent on the reaction mechanism. While a classic SN2 attack would proceed with a defined stereochemical outcome, the presence of the second halogen and the carbonyl group can complicate the reaction pathway. Factors such as the potential for enolate formation under basic conditions can lead to racemization.
Further substitution of the second bromine atom would depend on the nature of the intermediate and the reaction conditions. The stereochemical course is a complex interplay of steric and electronic effects, and detailed stereochemical studies on acyclic gem-dihalo ketones are not extensively documented in the literature.
The structure of the attacking nucleophile plays a critical role in determining the outcome of the reaction. The reactivity in SN2 reactions is influenced by the steric hindrance of the nucleophile. byjus.com Less hindered nucleophiles are generally more effective in attacking the α-carbon.
The nature of the nucleophile also dictates the type of product formed. For instance, reaction with amines can lead to the formation of α-amino ketones. The strength of the nucleophile is another important factor; stronger nucleophiles will favor substitution, while bulkier or stronger bases might promote elimination reactions instead. The table below illustrates the expected reactivity with different classes of nucleophiles.
| Nucleophile Type | Example | Expected Reactivity/Product |
| Oxygen Nucleophiles | Alkoxides, Hydroxide (B78521) | Can lead to substitution or Favorskii rearrangement. |
| Nitrogen Nucleophiles | Amines, Azides | Formation of α-amino or α-azido ketones. |
| Sulfur Nucleophiles | Thiolates | Formation of α-thio ketones. |
| Carbon Nucleophiles | Cyanide, Enolates | Formation of new carbon-carbon bonds. |
Reductive Transformations of this compound
The presence of two reducible centers, the carbonyl group and the C-Br bonds, allows for selective reductive transformations.
The reduction of a carbonyl group to a hydroxyl group is a fundamental transformation in organic synthesis. wikipedia.org A variety of reagents are available for this purpose, with varying degrees of selectivity. rsc.org For a molecule like this compound, the challenge lies in selectively reducing the ketone in the presence of the gem-dibromo functionality.
Reagents such as sodium borohydride (B1222165) (NaBH₄) are commonly used for the reduction of ketones to secondary alcohols. wikipedia.org The chemoselectivity of such reductions can often be controlled by careful choice of the reducing agent and reaction conditions. Milder reducing agents are less likely to affect the C-Br bonds. The table below summarizes some common reducing agents and their potential for selective carbonyl reduction.
| Reducing Agent | Strength | Potential for Selectivity |
| Sodium Borohydride (NaBH₄) | Mild | High potential for selective carbonyl reduction. |
| Lithium Aluminium Hydride (LiAlH₄) | Strong | May also reduce the C-Br bonds. |
| Diisobutylaluminium Hydride (DIBAL-H) | Mild | Can be selective at low temperatures. wikipedia.org |
Reductive debromination offers a pathway to either partially or fully remove the bromine atoms from the α-carbon. This can be a useful synthetic strategy to generate α-bromo ketones or the parent ketone, 1-(o-chlorophenyl)-1-propanone.
Several methods are available for the reductive dehalogenation of α-halo ketones. These can involve metal-based reagents or radical-mediated processes. For gem-dibromides, the reduction can often be performed in a stepwise manner. For instance, treatment with a mild reducing agent might selectively remove one bromine atom to yield the corresponding α-bromo ketone. More potent reducing systems can lead to the complete removal of both bromine atoms. Some established methods for reductive debromination are listed in the table below.
| Reagent/Method | Type of Reduction | Product |
| Zinc dust in acetic acid | Metal-mediated | 1-(o-chlorophenyl)-1-propanone |
| N,N-dimethylaniline | Amine-mediated | 1-(o-chlorophenyl)-1-propanone chimia.ch |
| Diethyl phosphite | Phosphorus-based | Can potentially yield the monobrominated ketone. acs.org |
Elimination Reactions Leading to α,β-Unsaturated Ketones
Treatment of this compound with a base can induce elimination reactions. The initial step would involve the elimination of one equivalent of hydrogen bromide to form an α-bromo-α,β-unsaturated ketone. This intermediate can then undergo a second elimination to yield an α,β-alkynyl ketone or undergo other transformations.
The formation of α,β-unsaturated ketones from α-halo ketones is a well-established synthetic route. youtube.com The reaction is typically promoted by a non-nucleophilic base to favor elimination over substitution. The driving force for this reaction is the formation of a conjugated system. The general pathway is outlined below:
First Elimination: A base abstracts a proton from the β-carbon, leading to the elimination of a bromide ion and the formation of a double bond between the α and β carbons. This results in the formation of 1-(o-chlorophenyl)-2-bromo-1-propen-1-one.
Subsequent Reactions: The resulting α-bromo-α,β-unsaturated ketone is a versatile intermediate. It can undergo a second elimination under stronger basic conditions to form an alkynyl ketone or participate in nucleophilic addition-elimination reactions.
The choice of base and reaction conditions is crucial in directing the outcome of the reaction. Sterically hindered bases are often employed to minimize competing nucleophilic substitution reactions.
Rearrangement Reactions Involving Halogen or Aromatic Group Migration
The class of α-haloketones, to which this compound belongs, is well-known for undergoing the Favorskii rearrangement when treated with a base. wikipedia.orgddugu.ac.in This reaction typically involves the formation of a cyclopropanone (B1606653) intermediate from an enolizable α-halo ketone, which then rearranges to form a carboxylic acid derivative. adichemistry.comyoutube.com
For this compound, which lacks α'-hydrogens for enolization, the reaction is expected to proceed through an alternative pathway, sometimes referred to as a quasi-Favorskii rearrangement. wikipedia.orgharvard.edu The mechanism is thought to involve the direct attack of a base (like an alkoxide) on the carbonyl carbon, followed by a rearrangement where one of the bromine atoms is eliminated and the o-chlorophenyl group migrates.
However, a more common pathway for α,α-dihaloketones under Favorskii conditions is the formation of α,β-unsaturated carboxylic acid derivatives. adichemistry.com In this pathway, after the initial attack of the base, a series of steps involving elimination of a bromide ion and rearrangement leads to the unsaturated product. For instance, treatment with sodium methoxide (B1231860) in methanol would be expected to yield a methyl ester of an α-bromo-α,β-unsaturated acid.
The reaction mechanism is initiated by the nucleophilic attack of a base on the carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate, leading to the migration of the neighboring carbon and the displacement of a halide. wikipedia.org The presence of two bromine atoms provides a pathway for subsequent elimination to form a double bond.
Below is a table summarizing potential Favorskii-type rearrangement products of this compound.
| Reactant Base | Expected Major Product | Product Type |
| Sodium Hydroxide (NaOH) | 2-Bromo-3-(2-chlorophenyl)-2-propenoic acid | α,β-Unsaturated Carboxylic Acid |
| Sodium Methoxide (NaOMe) | Methyl 2-bromo-3-(2-chlorophenyl)-2-propenoate | α,β-Unsaturated Ester |
| Ammonia (NH₃) | 2-Bromo-3-(2-chlorophenyl)-2-propenamide | α,β-Unsaturated Amide |
Condensation and Cyclization Reactions of this compound
The high reactivity of the carbon-halogen bonds and the electrophilic nature of the carbonyl carbon make α-haloketones versatile building blocks for synthesizing heterocyclic compounds. nih.govmdpi.com this compound can undergo condensation and cyclization reactions with a variety of binucleophilic reagents to form diverse ring systems. The two bromine atoms can be displaced in sequential or concerted nucleophilic substitution reactions.
One of the classic reactions of α-haloketones is the Hantzsch thiazole (B1198619) synthesis, where they react with a thiourea (B124793) or thioamide. In the case of this compound, reaction with thiourea would likely proceed through initial substitution of one bromine atom, followed by intramolecular cyclization and dehydration to yield a substituted aminothiazole.
Similarly, reactions with other binucleophiles can lead to a variety of five- and six-membered heterocycles. For example, condensation with o-phenylenediamine could potentially lead to the formation of benzodiazepine derivatives, which are an important class of compounds. The reaction of α-haloketones with imines can also be used to synthesize pyrrole derivatives. nih.gov
The following table outlines some potential cyclization reactions.
| Reagent | Resulting Heterocycle Class | Plausible Product Structure |
| Thiourea | Thiazole | 2-Amino-4-bromo-5-(o-chlorobenzoyl)thiazole |
| o-Phenylenediamine | Benzodiazepine | 2-(o-Chlorophenyl)-4-bromo-3-methyl-1H-1,5-benzodiazepine |
| Hydrazine (B178648) | Pyridazine | 3-(o-Chlorobenzoyl)-4-bromo-5-methylpyridazine |
Functionalization Reactions of the O-Chlorophenyl Moiety
The o-chlorophenyl group in this compound is an aromatic ring that can undergo electrophilic aromatic substitution, allowing for further functionalization of the molecule. The reactivity and regioselectivity of these substitutions are governed by the directing effects of the two existing substituents: the chloro group and the 2,2-dibromo-1-propanone group.
The chloro group is an ortho-, para-director and is considered a deactivating group. The acyl group (-CO-C(Br₂)-CH₃) is a strong deactivating group and a meta-director. When both types of directors are present on a benzene (B151609) ring, their effects must be considered together. The powerful deactivating nature of the acyl group will significantly reduce the reactivity of the aromatic ring towards electrophiles, often requiring forcing conditions for reactions to proceed.
The directing effects are as follows:
Positions ortho and para to the Chloro group: C3, C5
Positions meta to the Acyl group: C3, C5
Both groups direct incoming electrophiles to the C3 and C5 positions. Therefore, electrophilic substitution, such as nitration or further halogenation, is expected to occur primarily at these positions. The C5 position may be slightly favored due to reduced steric hindrance compared to the C3 position, which is situated between the two existing substituents. Nucleophilic aromatic substitution to replace the chlorine atom is also a possibility but would require very harsh reaction conditions or activation by additional strongly electron-withdrawing groups. byjus.com
The table below summarizes potential functionalization reactions on the aromatic ring.
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 1-(2-Chloro-5-nitrophenyl)-2,2-dibromo-1-propanone |
| Bromination | Br₂ / FeBr₃ | 1-(5-Bromo-2-chlorophenyl)-2,2-dibromo-1-propanone |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Reaction is unlikely due to strong deactivation of the ring |
Mechanistic Investigations and Kinetic Analysis of 1 O Chlorophenyl 2,2 Dibromo 1 Propanone Reactions
Elucidation of Reaction Mechanisms via Spectroscopic Monitoring (e.g., in situ techniques)
There is currently no available research that employs spectroscopic techniques, such as in situ Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy, to monitor the reactions of 1-(O-Chlorophenyl)-2,2-dibromo-1-propanone. These methods are invaluable for identifying and characterizing transient intermediates, which are crucial for a step-by-step understanding of a reaction mechanism. Without such studies, any proposed mechanism for reactions involving this compound would be purely speculative.
Determination of Kinetic Parameters for Key Transformations of this compound
The scientific literature lacks any reports on the kinetic parameters, including rate constants, reaction orders, and activation energies, for the chemical transformations of this compound. This absence of quantitative data on reaction rates prevents a thorough understanding of how different factors, such as temperature, concentration, and solvent, influence the speed and outcome of its reactions.
Isotope Effects in Reaction Pathways Involving this compound
No studies on the kinetic isotope effect (KIE) for reactions involving this compound have been found. KIE studies, which involve replacing an atom with its heavier isotope and observing the effect on the reaction rate, are a powerful tool for probing the rate-determining step of a reaction and for understanding the geometry of transition states. The lack of such data for this compound means that a significant avenue for mechanistic elucidation remains unexplored.
Computational Analysis of Transition States and Energy Profiles for this compound Reactions
A search for computational chemistry studies on this compound has not yielded any results. Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction, locating transition states, and calculating their energies. This information is vital for corroborating experimental findings and for gaining a deeper insight into the reaction mechanism at a molecular level. The absence of such computational analyses further highlights the nascent stage of research concerning this particular compound.
Advanced Structural Elucidation and Conformational Analysis of 1 O Chlorophenyl 2,2 Dibromo 1 Propanone
X-ray Crystallographic Studies for Solid-State Structure Determination
While a crystal structure for the specific title compound has not been reported, X-ray crystallography would be the definitive method to determine its solid-state conformation. Such a study would provide precise measurements of bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's preferred arrangement in the crystal lattice.
Expected Structural Features:
Conformation around the C(O)-C(Br₂) bond: The steric hindrance between the ortho-chloro substituent on the phenyl ring and the two bromine atoms would likely force the propanone side chain to adopt a conformation that minimizes these repulsive interactions. The dihedral angle between the plane of the carbonyl group and the C-C(Br₂) bond would be a key parameter.
Intermolecular Interactions: In the solid state, weak intermolecular forces such as halogen bonding (C-Br···O=C or C-Cl···O=C) and dipole-dipole interactions would be expected to play a role in the crystal packing.
A hypothetical data table of key crystallographic parameters that would be obtained is presented below.
| Parameter | Expected Value/Observation |
| Crystal System | Likely monoclinic or orthorhombic |
| Space Group | Centrosymmetric or non-centrosymmetric |
| C=O Bond Length | ~1.21 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-Br Bond Lengths | ~1.94 Å |
| Dihedral Angle (Ar-C=O) | Significantly deviated from 0° or 180° due to steric hindrance |
| Intermolecular Contacts | Potential for halogen bonding and van der Waals interactions |
High-Resolution NMR Spectroscopy for Solution-Phase Conformation and Tautomerism
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy in solution would provide invaluable information about the dynamic conformational equilibria of 1-(O-Chlorophenyl)-2,2-dibromo-1-propanone.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.
Aromatic Region (δ 7.2-7.8 ppm): The four protons on the ortho-chlorophenyl ring would appear as a complex multiplet pattern due to their distinct chemical environments and spin-spin coupling. The proximity of the carbonyl group and the dibromoethyl moiety would influence their chemical shifts.
Methyl Protons (δ ~2.5-3.0 ppm): The methyl protons would likely appear as a singlet. Its chemical shift would be downfield due to the deshielding effect of the adjacent dibrominated carbon and the carbonyl group.
¹³C NMR Spectroscopy:
The carbon NMR spectrum would provide information on all nine carbon atoms in the molecule.
Carbonyl Carbon (C=O): A signal in the range of δ 190-200 ppm is expected for the ketone carbonyl carbon.
Aromatic Carbons: Six distinct signals would be anticipated for the carbons of the chlorophenyl ring, with the carbon bearing the chloro substituent (C-Cl) and the carbon attached to the carbonyl group (C-C=O) having characteristic chemical shifts.
Aliphatic Carbons: The signal for the dibrominated quaternary carbon (CBr₂) would be found at a lower field compared to a non-halogenated carbon, while the methyl carbon (CH₃) would appear at a higher field.
Tautomerism: Keto-enol tautomerism is a possibility for α-haloketones. However, in the case of this compound, the presence of two bromine atoms on the α-carbon would likely disfavor the formation of the corresponding enol tautomer due to electronic and steric reasons. High-resolution NMR would be able to detect the presence of any minor tautomeric forms.
A table of predicted NMR chemical shifts is provided below.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | ~7.2-7.8 | Multiplet (4H) |
| ¹H | ~2.5-3.0 | Singlet (3H) |
| ¹³C | ~190-200 | C=O |
| ¹³C | ~125-140 | Aromatic CH |
| ¹³C | ~130-135 | C-Cl |
| ¹³C | ~135-145 | C-C=O |
| ¹³C | ~50-60 | CBr₂ |
| ¹³C | ~25-35 | CH₃ |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy provides information about the functional groups present in a molecule and can also offer insights into its conformational state.
FT-IR Spectroscopy:
C=O Stretch: A strong absorption band in the region of 1700-1730 cm⁻¹ would be characteristic of the carbonyl stretching vibration. The presence of the α-halogen atoms typically shifts this band to a higher frequency compared to a simple ketone.
C-Cl Stretch: A moderate to strong absorption in the region of 1000-1100 cm⁻¹ would be indicative of the C-Cl stretching vibration.
C-Br Stretch: Absorptions corresponding to the C-Br stretching vibrations would be expected in the fingerprint region, typically between 500-700 cm⁻¹.
Aromatic C-H and C=C Stretches: Characteristic bands for the aromatic ring would be observed in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C stretch).
Raman Spectroscopy:
Raman spectroscopy would provide complementary information. The C-Br and C-Cl stretching vibrations, which may be weak in the IR spectrum, could give rise to strong signals in the Raman spectrum. The symmetric vibrations of the aromatic ring are also often more prominent in the Raman spectrum.
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2900-3000 | 2900-3000 |
| C=O Stretch | 1700-1730 | 1700-1730 |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |
| C-Cl Stretch | 1000-1100 | 1000-1100 |
| C-Br Stretch | 500-700 | 500-700 |
Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern.
Molecular Ion Peak (M⁺):
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of C₉H₇Br₂ClO. Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br), the molecular ion region would exhibit a characteristic isotopic pattern.
Fragmentation Pattern:
The fragmentation of this compound would likely proceed through several key pathways:
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the dibrominated carbon is a common fragmentation pathway for ketones. This would lead to the formation of the [C₇H₄ClO]⁺ acylium ion (m/z = 139/141) and the [C₂H₃Br₂]⁺ radical.
Loss of Bromine: Loss of a bromine radical (Br•) from the molecular ion would result in a significant fragment.
Loss of Halogens and CO: Subsequent loss of another bromine atom, a chlorine atom, or a molecule of carbon monoxide (CO) from the primary fragment ions would lead to a series of smaller fragments.
A table of expected major fragments is presented below.
| m/z (relative to isotopes) | Proposed Fragment Ion |
| 324/326/328/330 | [C₉H₇Br₂ClO]⁺ (Molecular Ion) |
| 245/247/249 | [M - Br]⁺ |
| 139/141 | [C₇H₄ClO]⁺ (o-chlorobenzoyl cation) |
| 111/113 | [C₆H₄Cl]⁺ (chlorophenyl cation) |
| 75 | [C₆H₃]⁺ |
Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives (if applicable)
The parent compound, this compound, is achiral. Therefore, it would not exhibit a signal in chiroptical spectroscopy techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD).
However, if a chiral center were introduced into the molecule, for example, by replacing one of the bromine atoms with a different substituent to create a stereocenter at the α-position, the resulting chiral derivatives would be amenable to chiroptical analysis. The CD spectrum would show characteristic Cotton effects corresponding to the electronic transitions of the chromophores (the chlorophenyl and carbonyl groups) within the chiral molecular environment. The sign and magnitude of these Cotton effects could be used to determine the absolute configuration of the chiral center by applying established empirical rules, such as the Octant Rule for ketones.
Computational Chemistry and Theoretical Studies on 1 O Chlorophenyl 2,2 Dibromo 1 Propanone
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 1-(O-Chlorophenyl)-2,2-dibromo-1-propanone, methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to determine its optimal molecular geometry. semanticscholar.org These calculations minimize the energy of the molecule to predict stable conformations, providing data on bond lengths, bond angles, and dihedral angles.
Electronic structure analysis focuses on the distribution of electrons, which is crucial for understanding molecular properties and reactivity. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. Furthermore, the generation of a Molecular Electrostatic Potential (ESP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Table 1: Predicted Geometric Parameters for this compound (Note: These are hypothetical values based on typical ab initio calculations for similar structures.)
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths | ||
| C=O | ~1.22 Å | |
| C-C (keto-phenyl) | ~1.50 Å | |
| C-Br | ~1.95 Å | |
| C-Cl | ~1.75 Å | |
| Bond Angles | ||
| O=C-C (keto) | ~120° | |
| C-C-Br | ~110° | |
| Br-C-Br | ~109.5° | |
| Dihedral Angle | ||
| Phenyl Plane - Carbonyl Plane | ~30-50° |
Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways
For this compound, the carbonyl carbon is an expected electrophilic site, susceptible to attack by nucleophiles. The presence of two bromine atoms on the adjacent carbon atom further enhances the electrophilicity of the carbonyl group through inductive effects. Local reactivity can be analyzed using Fukui functions, which identify specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
DFT is also instrumental in mapping out potential reaction pathways. nih.gov For instance, the mechanism of nucleophilic addition to the carbonyl group can be modeled by locating the transition state structure connecting the reactants and products. Calculating the activation energy barrier for this transition provides a quantitative measure of the reaction rate. Such studies are crucial for understanding the behavior of α,α-dihaloketones, which are valuable intermediates in organic synthesis for creating various compounds like cyclopropanes and heterocycles. ccspublishing.org.cnccspublishing.org.cn
Table 2: Hypothetical DFT-Calculated Reactivity Descriptors (Note: Values are illustrative for a halogenated ketone.)
| Descriptor | Formula | Typical Calculated Value | Interpretation |
| HOMO Energy | E(HOMO) | -7.0 eV | Relates to ionization potential |
| LUMO Energy | E(LUMO) | -1.5 eV | Relates to electron affinity |
| Energy Gap | ΔE = E(LUMO) - E(HOMO) | 5.5 eV | Indicates chemical stability |
| Electronegativity (χ) | -(E(HOMO)+E(LUMO))/2 | 4.25 eV | Measures electron-attracting power |
| Global Hardness (η) | (E(LUMO)-E(HOMO))/2 | 2.75 eV | Measures resistance to charge transfer |
| Electrophilicity Index (ω) | χ² / (2η) | ~3.29 eV | Quantifies electrophilic character |
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum calculations identify energy minima, Molecular Dynamics (MD) simulations explore the full conformational landscape of a molecule over time. rsc.org This is particularly useful for flexible molecules like this compound, which has rotational freedom around the single bonds connecting the phenyl ring, the carbonyl group, and the dibromomethyl group.
An MD simulation models the motion of atoms by solving Newton's equations of motion, allowing researchers to observe how the molecule behaves at a given temperature. nih.gov This technique can identify all accessible low-energy conformations and the pathways for transitioning between them. nih.gov For example, a simulation could track the rotation around the C-C bond between the phenyl ring and the carbonyl group, revealing the most populated dihedral angles and the energy barriers to rotation. This information is critical for understanding how the molecule's shape might adapt to fit into the active site of an enzyme or a receptor. nih.gov The results of MD simulations can be analyzed to create a potential energy surface, which maps energy as a function of key geometric parameters, providing a comprehensive view of the molecule's flexibility and preferred shapes. slideshare.net
Table 3: Example Conformational Analysis Data from MD Simulations (Note: Data is illustrative of what an MD simulation might produce.)
| Conformer | Dihedral Angle (Phenyl-C=O) | Relative Energy (kcal/mol) | Population (%) |
| 1 | ~35° | 0.0 | 75% |
| 2 | ~90° | 3.5 | 15% |
| 3 | ~150° | 2.8 | 10% |
Prediction of Spectroscopic Parameters
Computational methods are highly effective at predicting various spectroscopic properties, which serves as a powerful tool for structural elucidation when compared with experimental data. numberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. umn.edu Using methods like the Gauge-Independent Atomic Orbital (GIAO) method, theoretical NMR spectra can be generated. github.io For this compound, calculations would predict the downfield shift of the aromatic protons due to the electron-withdrawing effects of the chlorine and the keto group. The unique chemical environment of the methyl protons, adjacent to the dibrominated carbon, would also be calculated. Comparing these predicted spectra with experimental results is a robust method for confirming the molecular structure. numberanalytics.comumn.edu
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's bonds. Each calculated frequency corresponds to a specific vibrational mode, such as stretching or bending. For this compound, a strong absorption band corresponding to the carbonyl (C=O) group stretch would be predicted, typically in the range of 1715-1730 cm⁻¹. libretexts.org Other characteristic frequencies for C-Br, C-Cl, and aromatic C-H bonds would also be identified, aiding in the interpretation of experimental IR spectra.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) (Note: Predicted values are relative to TMS and are based on general principles and data for similar compounds.)
| Atom | Type | Predicted Chemical Shift (ppm) | Notes |
| ¹H NMR | |||
| Aromatic | Protons | 7.3 - 7.8 | Complex multiplet pattern due to ortho-substitution |
| Methyl | -CH₃ | ~2.5 - 2.9 | Singlet, shifted downfield by adjacent bromine atoms |
| ¹³C NMR | |||
| Carbonyl | C=O | ~190 | Deshielded due to oxygen and adjacent groups |
| Aromatic | C-Cl | ~132 | |
| Aromatic | C-H | ~127-135 | Multiple signals expected |
| Dibrominated | CBr₂ | ~40-50 | Shielded by heavy bromine atoms but part of an electron-poor system |
| Methyl | -CH₃ | ~30-35 |
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity. bit.edu.cnnih.gov The goal of QSRR is to develop a mathematical equation that can predict the reactivity of new, unsynthesized compounds based solely on their structural or computed properties. longdom.org
The process involves several steps:
Descriptor Calculation: A large number of numerical parameters, known as molecular descriptors, are calculated for a set of related molecules. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial atomic charges), topological (e.g., connectivity indices), or geometric (e.g., molecular volume, surface area). mdpi.com
Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a relationship is established between a subset of these descriptors and the experimental reactivity (e.g., a reaction rate constant). mdpi.com
Validation: The predictive power of the resulting QSRR model is tested using an external set of compounds not used in the model-building process. bit.edu.cn
For a series of substituted phenyl-dibromo-propanones, a QSRR study could predict their reaction rates with a common nucleophile. The model might reveal that reactivity is strongly correlated with the electrophilicity index of the carbonyl carbon and the steric hindrance around the reaction center. Such models are valuable for rationally designing new compounds with desired reactivity profiles. longdom.org
Table 5: Common Molecular Descriptors Used in QSRR Studies
| Descriptor Class | Example Descriptors | Information Provided |
| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Electron distribution, polarizability, sites for electrostatic interaction |
| Geometric | Molecular Volume, Surface Area, Ovality | Size and shape of the molecule, steric factors |
| Topological | Wiener Index, Randić Index | Atomic connectivity, branching |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/hydrophilicity |
Applications of 1 O Chlorophenyl 2,2 Dibromo 1 Propanone in Advanced Organic Synthesis
Utility as a Synthon for the Construction of Complex Organic Scaffolds
As a bifunctional molecule, 1-(O-Chlorophenyl)-2,2-dibromo-1-propanone possesses two key reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing two bromine atoms. This dual reactivity, in theory, allows it to act as a versatile synthon. The gem-dibromo group can undergo various transformations, including elimination reactions to form alkynes or substitution reactions with nucleophiles. ncert.nic.inpearson.com For instance, reaction with a binucleophile could potentially lead to the formation of carbocyclic or heterocyclic rings, which are core structures in many complex organic molecules. However, specific examples of its use in the total synthesis of complex natural products or other intricate molecular architectures are not prominently reported.
Precursor for the Synthesis of Diverse Heterocyclic Compounds
The synthesis of heterocyclic compounds often relies on the reaction of α-haloketones with various nucleophiles. ncert.nic.in In principle, this compound could react with compounds containing two nucleophilic centers, such as hydrazines, ureas, thioureas, and amidines, to yield a variety of five- and six-membered heterocyclic rings. For example, condensation with a hydrazine (B178648) derivative could potentially lead to the formation of a pyrazole (B372694) ring. Similarly, reactions with thiourea (B124793) could yield thiazole (B1198619) derivatives. Despite these theoretical possibilities, which are well-established for other α,α-dihalo ketones, specific studies detailing the synthesis of heterocyclic compounds from this compound are not extensively documented.
Contribution to the Synthesis of Fine Chemicals and Intermediates
Fine chemicals are pure, single substances produced in limited quantities for specialized applications. Halogenated organic compounds are often valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. ncert.nic.in The reactivity of the carbon-halogen bonds in this compound allows for its potential conversion into other functional groups through nucleophilic substitution or elimination reactions. ncert.nic.inpearson.com This could, in principle, make it a useful starting material for the synthesis of more complex fine chemicals. However, specific industrial or large-scale laboratory syntheses of fine chemicals utilizing this particular compound as a key intermediate are not widely reported in the available literature.
Applications in Polymer Chemistry (e.g., as a monomer or cross-linking agent)
The potential application of this compound in polymer chemistry is not well-documented. In theory, its difunctional nature, with two reactive bromine atoms, could allow it to act as a cross-linking agent for certain polymer chains. If both bromine atoms were to react with functional groups on different polymer strands, it would create a bridge between them, altering the physical properties of the material. It could also potentially be used to synthesize monomers for polymerization reactions, although specific examples of this are not readily found.
Advanced Analytical Methodologies for 1 O Chlorophenyl 2,2 Dibromo 1 Propanone
Chromatographic Techniques for Separation and Quantification in Complex Mixtures
Chromatographic methods are central to the analysis of 1-(O-Chlorophenyl)-2,2-dibromo-1-propanone, providing robust separation from impurities and components in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of halogenated aromatic ketones. The separation is typically achieved on a C8 or C18 stationary phase. mdpi.comresearchgate.net The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as trifluoroacetic acid or phosphoric acid to ensure good peak shape. mdpi.comsielc.com For preparative separation to isolate impurities, these methods can be scaled up. sielc.com The selection of the stationary phase and mobile phase composition is critical and is optimized to achieve sufficient resolution between the main compound and any related substances or degradation products. researchgate.net
Gas Chromatography (GC): GC is a powerful technique for analyzing volatile and thermally stable compounds like halogenated ketones. nih.gov The compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A key advantage of GC is the availability of highly selective detectors for halogenated compounds. nih.gov For accurate identification, GC retention indices are used, which can help differentiate between structurally similar halogenated compounds without relying solely on mass spectrometry. nih.gov The choice of the GC column, temperature program, and detector is crucial for the successful separation and quantification of this compound. mdpi.com
Table 1: Typical Chromatographic Conditions for Analysis
| Parameter | HPLC Method | GC Method |
|---|---|---|
| Column | Reverse-phase C8 or C18, (e.g., 150 mm x 2.0 mm, 3 µm) mdpi.comresearchgate.net | DB-5MS (30 m × 0.25 mm × 0.25 μm) or similar mdpi.com |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.05% Trifluoroacetic Acid mdpi.com | Helium at a constant flow rate (e.g., 1.2 mL/min) mdpi.com |
| Detection | Diode-Array Detector (DAD) or UV Detector (e.g., 210 nm) mdpi.comresearchgate.net | Electron Capture Detector (ECD) or Halogen-Specific Detector (XSD) nih.govchromatographyonline.com |
| Temperature | Column oven set to a constant temperature (e.g., 30 °C) researchgate.net | Temperature program (e.g., initial 40°C, ramped to 280°C) mdpi.com |
| Application | Quantification, Purity Analysis, Impurity Profiling researchgate.netsielc.com | Volatile Impurity Analysis, Quantification nih.govnih.gov |
Electrophoretic Methods for Purity Assessment
Capillary electrophoresis (CE) has emerged as a significant technique in pharmaceutical analysis for assessing the purity of compounds. nih.govpsu.edu Its high separation efficiency, low sample and reagent consumption, and rapid analysis times make it a valuable alternative and complement to HPLC. europeanpharmaceuticalreview.comyoutube.com
For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most appropriate method. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. The micelles act as a pseudo-stationary phase, allowing for the separation of neutral analytes based on their partitioning between the micelles and the surrounding aqueous buffer. This technique is highly effective for purity testing, where it can separate the main component from closely related impurities or degradation products that may not be resolved by HPLC. psu.edu Other CE modes, such as Capillary Zone Electrophoresis (CZE), are primarily used for charged molecules but can be adapted if the target compound is derivatized to carry a charge. europeanpharmaceuticalreview.com
Table 2: Capillary Electrophoresis Modes for Pharmaceutical Analysis
| CE Mode | Principle | Applicability to this compound |
|---|---|---|
| Capillary Zone Electrophoresis (CZE) | Separation based on differences in electrophoretic mobility of ionized compounds. europeanpharmaceuticalreview.com | Not directly applicable as the compound is neutral; would require derivatization. |
| Micellar Electrokinetic Chromatography (MEKC) | Separation of neutral compounds based on their differential partitioning into charged micelles. psu.edu | Highly suitable for purity assessment and separation from neutral impurities. |
| Capillary Gel Electrophoresis (CGE) | Separation based on molecular size as analytes migrate through a polymer gel network. europeanpharmaceuticalreview.com | Can be used to separate based on size, potentially useful for detecting polymeric impurities. |
| Capillary Electrochromatography (CEC) | A hybrid technique combining principles of HPLC and CE, using a packed capillary. nih.gov | Offers alternative selectivity for complex separations. |
Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and comprehensive characterization of chemical compounds. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for identifying unknown impurities and degradation products. nih.gov After separation on the LC column, the analyte is ionized and its mass-to-charge ratio is determined. For brominated compounds, the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) provides a distinct signature in the mass spectrum, aiding in identification. nih.gov Tandem mass spectrometry (LC-MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a benchmark technique for the analysis of volatile organic compounds. It provides excellent separation and structural elucidation. nih.gov The mass spectrometer detector offers high specificity, and the resulting mass spectra can be compared against libraries for positive identification. mdpi.com For halogenated compounds, GC-MS is particularly effective in identifying and quantifying trace-level impurities. The coupling of a pyrolyzer to a GC-MS system can also be used to study the thermal decomposition products of such compounds. nih.gov
Table 3: Hyphenated Techniques for Structural Elucidation
| Technique | Principle | Advantages for this compound |
|---|---|---|
| LC-MS | Couples HPLC separation with MS detection for mass analysis. nih.gov | Provides molecular weight information; characteristic bromine isotope pattern aids in identification of brominated impurities. nih.gov |
| LC-MS/MS | Involves multiple stages of mass analysis for structural fragmentation. researchgate.net | Offers detailed structural elucidation of unknown impurities and degradation products. |
| GC-MS | Couples GC separation with MS detection. nih.gov | High sensitivity and specificity for volatile impurities; library matching for identification. mdpi.com |
| GC-XSD | Couples GC with a halogen-specific detector for selective analysis. nih.gov | Highly selective for halogenated compounds, reducing matrix interference and providing clean chromatograms. nih.govdavidsonanalytical.co.uk |
Trace Analysis and Detection Limits for this compound
The ability to detect and quantify minute amounts of a substance is critical, especially when assessing residual levels or contamination in various samples. The detection limit of an analytical method is the lowest quantity of a substance that can be distinguished from the absence of that substance with a stated confidence level.
For halogenated organic compounds, specific detectors and techniques offer exceptionally low detection limits. chromatographyonline.com The Electron Capture Detector (ECD) used in GC is highly sensitive to electrophilic compounds, including those containing halogens, and can achieve detection limits in the picogram range. chromatographyonline.com Another highly selective detector is the Halogen-Specific Detector (XSD), which offers greater selectivity than the ECD, resulting in cleaner chromatograms with less noise and allowing for low-level detection. nih.govdavidsonanalytical.co.uk
LC-MS/MS is also a powerful tool for trace analysis, capable of reaching detection limits in the microgram per liter (µg/L) or parts-per-billion (ppb) range for many compounds in complex matrices like drinking water. researchgate.nettandfonline.com Method validation for trace analysis often establishes the Limit of Detection (LOD) and Limit of Quantification (LOQ), with the LOQ for bromophenolic compounds in some HPLC methods reported to be as low as 0.12 µg/mL. researchgate.net
Table 4: Detection Limits for Halogenated Compounds Using Various Techniques
| Analytical Technique | Detector | Typical Detection Limit Range | Reference |
|---|---|---|---|
| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Can detect as little as 10⁻¹² moles | chromatographyonline.com |
| Gas Chromatography (GC) | Halogen-Specific Detector (XSD) | Down to 0.05 µg/L for some DBPs | nih.gov |
| Liquid Chromatography | UV/DAD | LOD < 0.04 µg/mL; LOQ < 0.12 µg/mL for some bromophenols | researchgate.net |
| LC-MS/MS | Tandem Mass Spectrometer | 0.2 µg/L for bromate (B103136) in drinking water | researchgate.net |
| Total Organic Halogen (TOX) Analysis | Microcoulometry (MC) | As low as 1.0 µg/L | tandfonline.com |
Future Directions and Emerging Research Avenues for 1 O Chlorophenyl 2,2 Dibromo 1 Propanone
Development of Novel and Efficient Synthetic Routes
The advancement of synthetic methodologies for 1-(O-Chlorophenyl)-2,2-dibromo-1-propanone is a primary focus of future research. Current methods, while effective, often involve harsh reagents and produce significant waste. The development of greener, more efficient, and economically viable synthetic pathways is paramount.
Future strategies are expected to center on catalytic and environmentally benign processes. The exploration of photocatalytic methods, for instance, offers a promising alternative to traditional halogenation techniques that often rely on toxic elemental halogens. chemistryviews.org Researchers are investigating the use of visible-light-mediated reactions with safer halogen sources, which could significantly reduce the environmental impact of the synthesis. chemistryviews.org
Furthermore, electrochemical synthesis presents another innovative approach. This method can provide a high degree of control over the reaction and often utilizes milder conditions and readily available starting materials, making it an attractive option for industrial-scale production. acs.orgccspublishing.org.cn The development of catalytic systems that enable the direct and selective dihalogenation of the corresponding ketone precursor is also a key area of interest. researchgate.netnih.gov
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Photocatalysis | Utilizes visible light, milder reaction conditions, reduced hazardous waste. chemistryviews.org | Development of efficient and recyclable photocatalysts, optimization of reaction parameters for high selectivity. |
| Electrochemistry | High level of control, use of readily available and less hazardous reagents, potential for scalability. acs.orgccspublishing.org.cn | Design of novel electrode materials, optimization of electrolyte systems, and cell design for continuous production. |
| Catalytic Dihalogenation | High atom economy, potential for asymmetric synthesis, reduced stoichiometric waste. researchgate.net | Discovery of new catalysts with high turnover numbers and frequencies, understanding catalytic mechanisms for improved efficiency. |
Exploration of Unprecedented Reactivity Patterns
The rich chemical functionality of this compound, featuring a reactive carbonyl group and two bromine atoms on the alpha-carbon, provides a fertile ground for discovering novel chemical transformations. While the general reactivity of α,α-dihaloketones is understood, the specific influence of the ortho-chlorophenyl substituent on this compound's reactivity remains largely unexplored. nih.govnih.gov
Future research will likely focus on exploiting the unique electronic and steric effects of the ortho-chlorophenyl group to achieve unprecedented reactivity and selectivity. This could involve investigating novel cyclization reactions to form complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals. nih.govthieme-connect.comresearchgate.netsemanticscholar.org The development of new methodologies for the selective mono- and di-substitution of the bromine atoms with various nucleophiles will also be a key area of investigation. up.ac.za
Moreover, the potential for this compound to undergo rearrangement reactions under specific conditions could lead to the formation of unexpected and synthetically valuable products. Computational studies will play a crucial role in predicting and understanding these novel reaction pathways, guiding experimental efforts towards the discovery of new chemical transformations. up.ac.za
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. vapourtec.comnih.gov The integration of the synthesis and derivatization of this compound into these modern technologies is a critical future direction.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and enhanced safety, particularly for reactions involving hazardous reagents or intermediates. vapourtec.comamazonaws.comacs.org The development of continuous flow processes for the synthesis of α-haloketones is an active area of research and can be directly applied to the production of this compound. amazonaws.comacs.orgnuph.edu.ua
Automated synthesis platforms, which combine robotics and software to perform chemical reactions, can further accelerate the discovery and optimization of new reactions and derivatives of this compound. sigmaaldrich.comwikipedia.org By enabling high-throughput screening of reaction conditions and building blocks, these platforms can rapidly identify optimal synthetic routes and facilitate the creation of diverse libraries of novel compounds for biological screening. sigmaaldrich.com
| Technology | Benefits for this compound | Research and Development Focus |
| Flow Chemistry | Enhanced safety, improved reaction control, higher yields and purity, potential for seamless multi-step synthesis. vapourtec.comamazonaws.comacs.org | Design and optimization of flow reactors, development of in-line purification and analysis techniques. |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis, accelerated discovery of new derivatives. sigmaaldrich.comwikipedia.org | Development of robust robotic platforms, integration of analytical tools for real-time reaction monitoring. |
Derivatization into Architecturally Complex Chemical Entities
The synthetic versatility of this compound makes it an ideal starting material for the construction of a wide range of architecturally complex molecules. nih.govmdpi.com Future research will undoubtedly focus on leveraging its reactivity to access novel and intricate chemical scaffolds with potential applications in various fields.
A key area of exploration will be the synthesis of novel heterocyclic compounds. The reaction of α,α-dihaloketones with a variety of dinucleophiles can lead to the formation of diverse five-, six-, and seven-membered rings containing nitrogen, sulfur, and oxygen. nih.govthieme-connect.comresearchgate.netsemanticscholar.org The ortho-chlorophenyl group can be exploited to influence the regioselectivity of these cyclization reactions, leading to the formation of unique and previously inaccessible heterocyclic systems.
Furthermore, the development of novel tandem and multicomponent reactions involving this compound will enable the rapid construction of molecular complexity from simple starting materials. These strategies are highly desirable in modern organic synthesis due to their efficiency and atom economy.
Interdisciplinary Research Potential in Materials Science and Green Chemistry
Beyond its applications in traditional organic synthesis, this compound holds significant potential for interdisciplinary research, particularly in the fields of materials science and green chemistry.
In materials science, the high bromine content of the molecule suggests its potential application as a flame retardant. wikipedia.orgfrfabric.combuildinggreen.comresearchgate.net Brominated flame retardants are widely used to reduce the flammability of various materials, including plastics, textiles, and electronics. wikipedia.orgfrfabric.com Future research could explore the incorporation of this compound or its derivatives into polymer matrices to enhance their fire resistance. researchgate.net
From a green chemistry perspective, there is a growing interest in developing sustainable methods for the synthesis and application of halogenated compounds. Future research will likely focus on developing greener synthetic routes for this compound, as discussed in section 9.1. Additionally, the development of efficient methods for the dehalogenation of this compound and its derivatives is crucial for minimizing their environmental persistence. wikipedia.orgresearchgate.netjst.go.jp Investigating the use of this compound as a building block in the synthesis of biodegradable or recyclable materials is another promising avenue for green chemistry research.
| Field | Potential Application | Research Focus |
| Materials Science | Flame retardant for polymers and textiles. wikipedia.orgfrfabric.combuildinggreen.comresearchgate.net | Evaluation of flame retardant efficacy, compatibility with different polymer systems, investigation of thermal stability. |
| Green Chemistry | Development of sustainable synthetic methods, catalytic dehalogenation, synthesis of environmentally benign materials. wikipedia.orgresearchgate.netjst.go.jpyoutube.com | Design of recyclable catalysts, exploration of biodegradable polymer synthesis, lifecycle assessment of the compound and its derivatives. |
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(o-chlorophenyl)-2,2-dibromo-1-propanone, and how do reaction conditions affect yield?
- Methodological Answer : A plausible route involves bromination of 1-(o-chlorophenyl)-1-propanone using bromine (Br₂) or HBr in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (0–25°C). Solvent choice (e.g., dichloromethane vs. acetic acid) significantly impacts reaction kinetics and product purity. For example, polar aprotic solvents may enhance electrophilic substitution efficiency . Post-reaction purification via recrystallization or column chromatography is critical to isolate the dibrominated product. Yield optimization requires monitoring stoichiometry and reaction time to avoid over-bromination.
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on the deshielded ketone carbon (δ ~200 ppm) and splitting patterns of aromatic protons (δ 7.0–8.0 ppm) to confirm substitution on the o-chlorophenyl ring. The absence of vinylic protons rules out elimination side products.
- IR : A strong carbonyl stretch (C=O, ~1700 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹) confirm functional groups.
- MS : High-resolution ESI-MS can differentiate isotopic clusters for Br (⁷⁹Br/⁸¹Br) and Cl (³⁵Cl/³⁷Cl) to validate molecular formula .
Advanced Research Questions
Q. What strategies resolve contradictory data on the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Contradictions in reported reactivities (e.g., SN1 vs. SN2 mechanisms) may arise from solvent polarity, steric hindrance, or competing elimination. For instance:
- In polar aprotic solvents (DMF, DMSO), the dibromo group may favor SN2 pathways due to strong leaving-group activation.
- Steric hindrance from the o-chlorophenyl group could slow bimolecular reactions, favoring SN1 mechanisms in protic solvents (e.g., ethanol/water) .
- Kinetic studies under varied conditions (temperature, base strength) combined with DFT calculations can clarify dominant pathways.
Q. How do steric and electronic effects of the o-chlorophenyl group influence catalytic hydrogenation compared to para-substituted analogs?
- Methodological Answer : The ortho-chloro substituent introduces steric bulk near the ketone, potentially hindering catalyst accessibility. Comparative studies with para-substituted analogs (e.g., 1-(p-chlorophenyl)-2,2-dibromo-1-propanone) using Pd/C or Raney Ni under H₂ pressure (1–3 atm) can reveal:
- Reduced hydrogenation rates for the ortho isomer due to steric effects.
- Electronic effects (e.g., electron-withdrawing Cl) may polarize the carbonyl, altering reduction kinetics. In situ IR spectroscopy can track carbonyl group consumption .
Q. What computational approaches predict the compound’s behavior in enzyme-binding studies?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with target enzymes (e.g., cytochrome P450). Key steps:
Optimize the compound’s geometry using DFT (B3LYP/6-31G*).
Simulate binding affinities to active sites, focusing on halogen bonding (Br···enzyme residues) and hydrophobic interactions with the chlorophenyl group.
Validate predictions with experimental kinetic assays (e.g., IC₅₀ determination) .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in reported melting points or solubility profiles?
- Methodological Answer : Variations may stem from polymorphic forms or impurities. Strategies include:
- Re-crystallizing the compound from different solvents (e.g., ethanol vs. hexane) to isolate stable polymorphs.
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to confirm phase transitions.
- Solubility studies in buffered aqueous systems (pH 1–14) to assess ionization effects .
Experimental Design Considerations
Q. What precautions are essential for handling this compound in air/moisture-sensitive reactions?
- Methodological Answer :
- Store under inert atmosphere (Ar/N₂) due to potential hydrolysis of C-Br bonds.
- Use anhydrous solvents (e.g., THF, toluene) purified via molecular sieves.
- Monitor reaction progress with GC-MS to detect degradation products (e.g., dehydrohalogenation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
